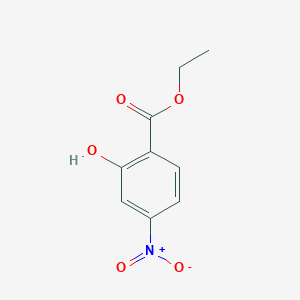
Ethyl 2-hydroxy-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is an ester derivative of 2-hydroxy-4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-nitrobenzoate can be synthesized through the esterification of 2-hydroxy-4-nitrobenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction time and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been explored to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-nitrobenzoic acid.
Reduction: Formation of 2-hydroxy-4-nitrobenzoic acid.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-4-nitrobenzoate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoate: Lacks the hydroxyl group, resulting in different chemical reactivity.
2-Hydroxyethyl 4-nitrobenzoate: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,11H,2H2,1H3 |
Clave InChI |
GUBJDUFKRJFIBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


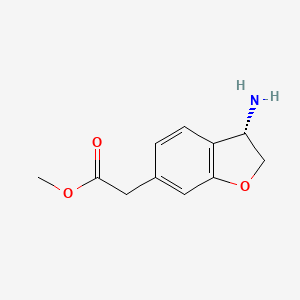
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
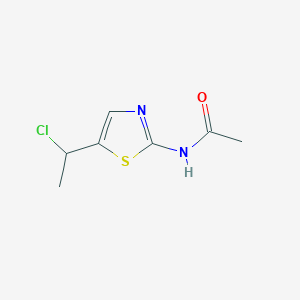


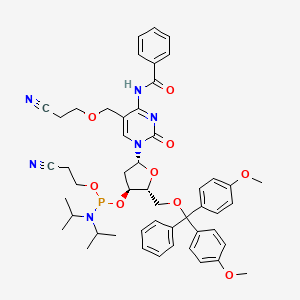

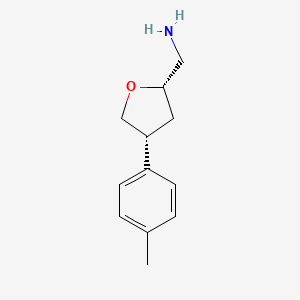
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)

![10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
